

An In-depth Technical Guide to **tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate</i>
Cat. No.:	B581934

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This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction and Significance

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8) is a carbamate-protected amine containing a unique 1-arylcyclopropylamine scaffold. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and its ability to introduce a three-dimensional element into otherwise planar aromatic systems. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, a crucial feature in multi-step synthetic campaigns.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. The following sections detail the key identifiers and

characteristics of **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

Chemical Structure

The chemical structure of **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate** is visualized below.

Caption: Chemical structure of **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate** is presented in the table below. It is important to note that while some properties are predicted based on computational models, experimental verification is crucial for precise applications.

Property	Value	Source
CAS Number	360773-84-8	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₈ BrNO ₂	[1]
Molecular Weight	312.20 g/mol	
Appearance	Solid or liquid	[2]
Purity	95-98%	[1] [2] [4]
Melting Point	Data not available (A related compound, tert-butyl (4-bromophenyl)carbamate, has a melting point of 101-103 °C)	[5]
Boiling Point	385.2 ± 31.0 °C (Predicted)	
Density	1.37 ± 0.1 g/cm ³ (Predicted)	
Solubility	Data not available	
Storage	Sealed in a dry, dark, and ventilated place; refrigeration recommended.	[1] [2]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific experimental spectra for **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate** are not publicly available, this section provides an interpretive guide based on the analysis of a closely related analog, tert-butyl (4-bromophenyl)carbamate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the tert-butyl protons. The aromatic protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons of the cyclopropyl ring would resonate in the upfield region, typically between δ 0.5 and 1.5 ppm. A prominent singlet integrating to nine protons around δ 1.5 ppm would be indicative of the tert-butyl group.[5] The NH proton of the carbamate would likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The carbons of the cyclopropyl ring would appear at high field. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around δ 80 ppm and δ 28 ppm, respectively.[5] The carbonyl carbon of the carbamate would be found in the downfield region, typically around δ 153 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300-3500 cm^{-1} . A strong carbonyl (C=O) stretching band from the carbamate group would be prominent around 1680-1720 cm^{-1} . C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

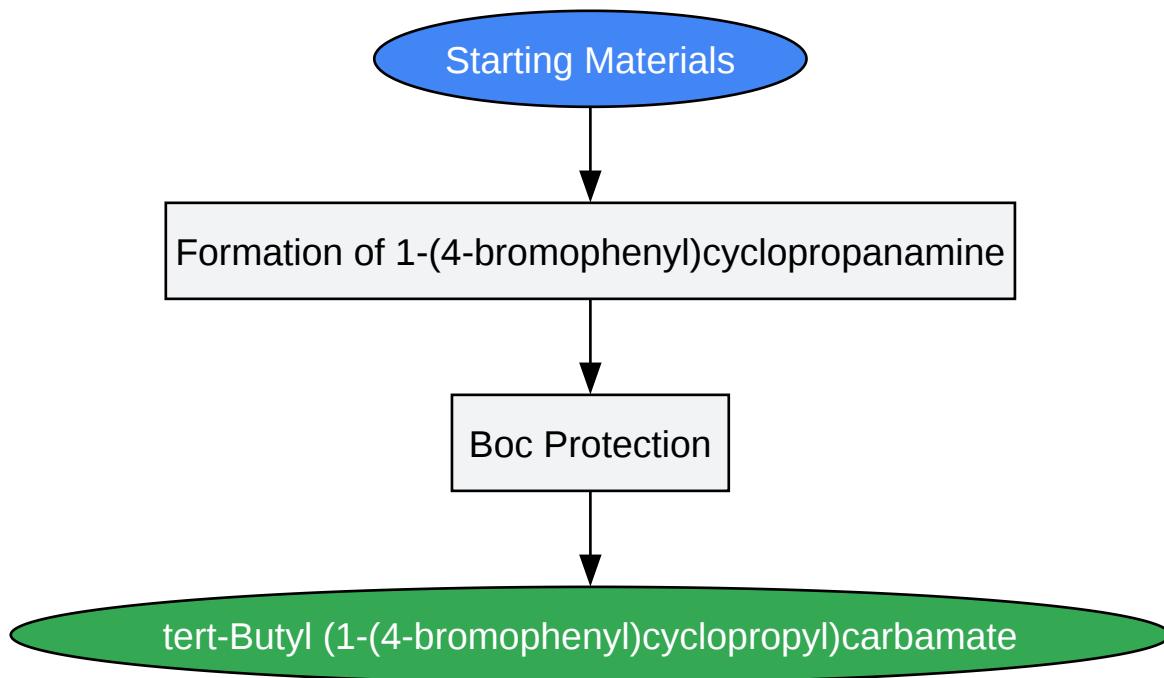
Mass spectrometric analysis would show the molecular ion peak $[M]^+$ and/or the protonated molecular ion peak $[M+H]^+$. The isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) would result in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate** is not readily available in the public domain, a general synthetic approach can be outlined based on established carbamate formation methodologies. The compound is often cited as a medical or pharmaceutical intermediate.^[1]

General Synthetic Approach

The synthesis would likely involve the formation of the 1-(4-bromophenyl)cyclopropanamine intermediate, followed by protection of the amine with a tert-butoxycarbonyl (Boc) group.



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Caption: General synthetic workflow for **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

Boc Protection Protocol (Illustrative)

The following is a generalized, illustrative protocol for the Boc protection of an amine, which would be adapted for the specific substrate.

Materials:

- 1-(4-bromophenyl)cyclopropanamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- A suitable base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- Dissolve 1-(4-bromophenyl)cyclopropanamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the solution and stir.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water or a mild aqueous acid.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate** is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be observed.

- Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Work in a well-ventilated area, preferably in a chemical fume hood.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash hands thoroughly after handling.
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications and Future Directions

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate serves as a valuable building block in the synthesis of novel compounds for drug discovery and agrochemical research. The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The cyclopropylamine moiety can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved membrane permeability. Future research will likely focus on the utilization of this intermediate in the development of new therapeutic agents and crop protection chemicals.

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